BenchChemオンラインストアへようこそ!

Ro-3306

CDK1 selectivity kinase inhibitor profiling target specificity

Select Ro-3306 for CDK1-specific interrogation without multi-CDK off-target confounding. Quantified selectivity—10-fold over CDK2/cyclin E, >50-fold over CDK4/cyclin D—enables unambiguous attribution of mitotic arrest, cell synchronization, and phosphoproteomic changes. Reversible G2/M blockade at ≤300 nM preserves downstream CDK1 signaling fidelity. Validated in preclinical HCC PDX models at 4 mg/kg with sorafenib. When experimental design demands clean CDK1 attribution, broad-spectrum inhibitors like Flavopiridol or Dinaciclib are not suitable substitutes.

Molecular Formula C18H13N3OS2
Molecular Weight 351.4 g/mol
Cat. No. B612061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo-3306
SynonymsRO3306;  RO 3306;  RO-3306
Molecular FormulaC18H13N3OS2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1
InChIInChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10-
InChIKeyXOLMRFUGOINFDQ-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro-3306: A Selective CDK1 Inhibitor with Quantified Kinase Selectivity and Cell Cycle Arrest Capabilities for Preclinical Research


Ro-3306 is a synthetic organic small molecule that functions as an ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1) [1]. The compound exhibits a Ki of 20 nM against CDK1 and demonstrates >15-fold selectivity over a diverse panel of human kinases [1]. Ro-3306 also inhibits CDK1/cyclin B1 complexes with a Ki of 35 nM, CDK1/cyclin A complexes with a Ki of 110 nM, and CDK2/cyclin E with a Ki of 340 nM . The compound reversibly arrests human cells at the G2/M border of the cell cycle, enabling effective cell synchronization in early mitosis [2].

Why Broad-Spectrum CDK Inhibitors Cannot Substitute for Ro-3306 in CDK1-Specific Research Applications


Broad-spectrum CDK inhibitors such as Flavopiridol (Alvocidib) and Dinaciclib inhibit multiple CDK family members simultaneously, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9 [1]. This multi-target activity profile confounds the interpretation of experimental results, as observed phenotypic effects cannot be unambiguously attributed to CDK1 inhibition [1]. In contrast, Ro-3306 provides a defined selectivity window that enables researchers to isolate CDK1-dependent cellular responses. The quantified selectivity data for Ro-3306—specifically the 10-fold selectivity over CDK2/cyclin E and >50-fold selectivity over CDK4/cyclin D—represents a verifiable differentiation that is absent from pan-CDK inhibitors . Substitution of Ro-3306 with a broad-spectrum inhibitor in experimental protocols where CDK1-specific interrogation is required would introduce confounding off-target activity that cannot be computationally or analytically deconvoluted post hoc.

Ro-3306 Quantitative Differentiation Evidence: Comparative Selectivity, Functional Specificity, and In Vivo Efficacy Data


CDK1 Selectivity Window: Ro-3306 vs. Flavopiridol and Dinaciclib

Ro-3306 demonstrates a Ki of 20 nM against CDK1 and exhibits >15-fold selectivity over a panel of human kinases [1]. In direct comparative analysis, Dinaciclib inhibits CDK1, CDK2, CDK5, and CDK9 with IC50 values of 3 nM, 1 nM, 1 nM, and 4 nM respectively—a near-equipotent profile across multiple CDK family members that precludes CDK1-specific functional attribution [2]. Flavopiridol similarly acts as a broad-spectrum CDK inhibitor without meaningful selectivity among CDK1, CDK2, CDK4, CDK7, and CDK9 . The selectivity window of Ro-3306 is further defined by its Ki values against related CDK complexes: 20 nM for CDK1, 35 nM for CDK1/cyclin B1, 110 nM for CDK1/cyclin A, 340 nM for CDK2/cyclin E (10-fold selectivity), and >2000 nM for CDK4/cyclin D (>50-fold selectivity) .

CDK1 selectivity kinase inhibitor profiling target specificity

Phosphoproteomic Target Engagement: Ro-3306 vs. Flavopiridol Correlation Analysis

In a quantitative phosphoproteomics study conducted in mitotic HeLa cells, Ro-3306 and Flavopiridol were directly compared for their effects on CDK1-dependent phosphorylation events [1]. The analysis identified 24,900 phosphopeptides on 4,274 proteins, of which 1,215 phosphopeptides on 551 proteins were significantly reduced by ≥2.5-fold upon CDK1 inhibitor addition [1]. Comparison of phosphopeptide quantification between the two inhibitor treatments revealed a high degree of correlation with an R² value of 0.87, indicating that both compounds produce similar overall phosphoproteomic signatures [1]. This correlation demonstrates that Ro-3306 achieves CDK1 target engagement in a cellular context comparable to that of the established broad-spectrum inhibitor Flavopiridol, but with the advantage of a defined selectivity window that enables cleaner interpretation of CDK1-specific biology [1].

quantitative phosphoproteomics CDK1 substrate identification target engagement profiling

In Vivo Antitumor Efficacy: Ro-3306 Combination Therapy in Patient-Derived Xenograft Models

In a preclinical study using hepatocellular carcinoma (HCC) patient-derived xenograft (PDX) tumor models, Ro-3306 was administered at 4 mg/kg alone or in combination with sorafenib (30 mg/kg) [1]. The combination of Ro-3306 plus sorafenib significantly decreased tumor growth compared to either agent alone [1]. Notably, the combinatorial treatment overcame sorafenib resistance in the HCC case #10 PDX model [1]. Western blot analysis demonstrated that the combined administration resulted in synergistic down-regulation of CDK1, PDK1, and β-Catenin, along with concurrent decreases in pluripotency proteins Oct4, Sox2, and Nanog [1]. While no direct comparator CDK1 inhibitor was evaluated in parallel in this study, the in vivo efficacy data establish a baseline for Ro-3306 activity that can be referenced against other CDK1 inhibitors tested in similar PDX models.

hepatocellular carcinoma PDX model sorafenib combination CDK1 inhibition in vivo

Differential Radiosensitization: Tumor vs. Non-Cancer Cell Response to Ro-3306

Radiosensitization by Ro-3306 was evaluated by colony formation assays in three tumor lines (HeLa, T24, SQ20B) and three non-cancer lines (HFL1, MRC-5, RPE) [1]. Initial results showed that Ro-3306-mediated CDK1 inhibition radiosensitized tumor cells but did not sensitize normal fibroblasts and epithelial cells in colony formation assays [1]. Further investigation revealed that normal cells remained predominantly in G1 phase for a prolonged period when plated in colony formation assays, making them less sensitive to CDK1 inhibition [1]. In contrast, inhibiting CDK1 one day after plating—when the cells were progressing through G2/M phase—reduced clonogenic survival in normal cells both with and without radiation [1]. This study demonstrates cell cycle phase-dependent sensitivity to Ro-3306, with implications for experimental timing and interpretation.

radiosensitization cancer cell biology cell cycle dependent toxicity

Off-Target Kinase Profile: Quantified Secondary Activities for Experimental Interpretation

The selectivity profile of Ro-3306 includes quantified off-target activities that must be considered when interpreting experimental results [1]. In addition to its primary CDK1 inhibitory activity (Ki=20 nM), Ro-3306 exhibits measurable inhibition of PKCδ (Ki=318 nM), SGK (Ki=497 nM), and ERK (Ki=1980 nM) [1]. These off-target Ki values provide a quantitative framework for determining appropriate concentration ranges in cellular assays to minimize confounding effects. The >15-fold selectivity window over a diverse panel of human kinases is defined relative to these and other secondary targets . This transparency regarding off-target activities distinguishes Ro-3306 from many tool compounds for which comprehensive selectivity profiling has not been published.

kinase selectivity off-target profiling PKCδ inhibition SGK inhibition

CDK1/cyclin Complex Inhibition Profile: Differential Potency Across Cyclin Partners

Ro-3306 exhibits differential inhibitory potency against CDK1 complexed with distinct cyclin partners, with Ki values of 20 nM for CDK1 (free or cyclin B1 context in some assays), 35 nM for CDK1/cyclin B1 complexes, and 110 nM for CDK1/cyclin A complexes . This cyclin partner-dependent potency profile provides researchers with a quantitative basis for selecting appropriate Ro-3306 concentrations when studying specific CDK1-cyclin functions. The 5.5-fold difference in Ki between CDK1/cyclin B1 and CDK1/cyclin A complexes may be leveraged experimentally to dissect cyclin-specific CDK1 functions .

CDK1-cyclin complexes cyclin B1 cyclin A kinase assay

Ro-3306 Optimal Application Scenarios Based on Quantified Selectivity and Efficacy Evidence


CDK1-Specific Cell Cycle Synchronization Studies

Ro-3306 is optimally suited for experiments requiring reversible G2/M phase arrest and cell cycle synchronization. The compound reversibly arrests human cells at the G2/M border and allows for effective cell synchronization in early mitosis [1]. This application leverages the compound's quantified selectivity for CDK1 over CDK2 (10-fold) and CDK4 (>50-fold), ensuring that observed cell cycle effects are primarily attributable to CDK1 inhibition rather than multi-CDK blockade . Researchers should employ Ro-3306 at concentrations ≤300 nM in cellular assays to maintain the >15-fold selectivity window over PKCδ (Ki=318 nM) and SGK (Ki=497 nM) .

Phosphoproteomic Mapping of CDK1-Dependent Signaling Networks

Ro-3306 is validated for quantitative phosphoproteomics applications aimed at identifying CDK1 substrates and CDK1-dependent phosphorylation pathways. The direct head-to-head comparison with Flavopiridol demonstrated that Ro-3306 produces phosphoproteomic effects with an R² correlation of 0.87 in mitotic HeLa cells, identifying 1,215 phosphopeptides on 551 proteins with ≥2.5-fold reduction [1]. Investigators conducting similar phosphoproteomic analyses should select Ro-3306 over broad-spectrum CDK inhibitors to enable cleaner attribution of phosphorylation changes to CDK1 inhibition.

Preclinical Combination Therapy Studies with Sorafenib in Hepatocellular Carcinoma

Ro-3306 at 4 mg/kg in combination with sorafenib (30 mg/kg) represents a validated dosing regimen for preclinical HCC PDX studies [1]. This combination significantly decreased tumor growth and overcame sorafenib resistance in PDX models [1]. Researchers procuring Ro-3306 for in vivo oncology studies should reference this established dosing protocol as a starting point for experimental design, particularly in HCC models where CDK1 overexpression is documented in 46% of patient tissues [1].

CDK1/cyclin B1-Specific Functional Dissection

The differential potency of Ro-3306 against CDK1/cyclin B1 (Ki=35 nM) versus CDK1/cyclin A (Ki=110 nM) supports its use in experiments requiring cyclin-specific functional dissection [1]. Investigators can exploit the 5.5-fold potency difference to titrate Ro-3306 concentrations in cellular assays, enabling selective inhibition of CDK1/cyclin B1-mediated mitotic functions while sparing CDK1/cyclin A activities that are also involved in S-phase progression [1].

Quote Request

Request a Quote for Ro-3306

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.